![molecular formula C10H25N3 B2734626 (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine CAS No. 1341120-12-4](/img/structure/B2734626.png)
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is a chemical compound with the molecular formula C10H25N3 and a molecular weight of 187.33 g/mol . This compound is characterized by the presence of both primary and tertiary amine groups, making it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of 1,2-diaminobutane with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the primary amine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines under specific conditions.
Substitution: The primary and tertiary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Alkyl halides or acyl chlorides are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and as a building block for bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of surfactants, corrosion inhibitors, and specialty chemicals.
作用机制
The mechanism of action of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, influencing their biological activity. The compound can also act as a ligand, binding to metal ions and affecting their reactivity and stability.
相似化合物的比较
Dimethylaminopropylamine: This compound shares the dimethylamino group but lacks the additional butylamine moiety.
N,N-Dimethyl-1,3-propanediamine: Similar in structure but with different substitution patterns on the amine groups.
Uniqueness: (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine is unique due to its combination of primary and tertiary amine groups, providing distinct reactivity and versatility in various chemical and biological applications. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAINDJBJIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CCCN(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
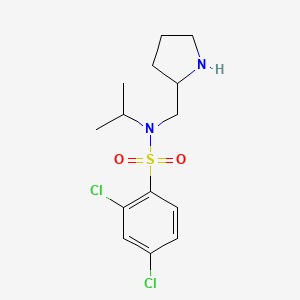
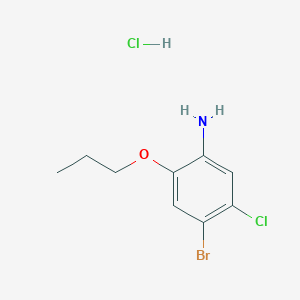
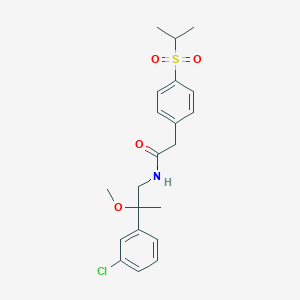
![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)
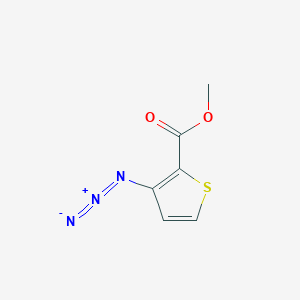
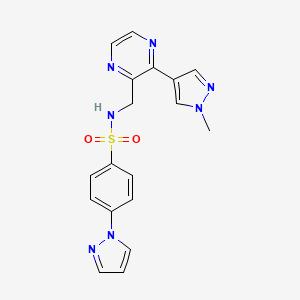
![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
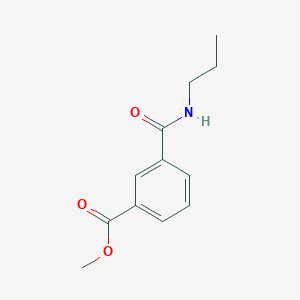
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)
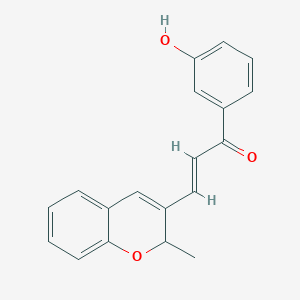
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)
